molecular formula C19H22N2O4S B248730 Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether

Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether

Cat. No.: B248730
M. Wt: 374.5 g/mol
InChI Key: ZSKJEJJMTCBSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether is a complex organic compound with a unique structure that combines a methoxyphenyl group, a toluenesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether typically involves the reaction of 4-methoxybenzoyl chloride with 4-toluenesulfonylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of (4-methoxyphenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers or other materials with desired characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: A precursor in the synthesis of Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether.

    4-Toluenesulfonylpiperazine: Another precursor used in the synthesis.

    4-Methoxyphenylpiperazine: A compound with a similar structure but lacking the toluenesulfonyl group.

Uniqueness

This compound is unique due to the combination of its functional groups. The presence of both the methoxyphenyl and toluenesulfonyl groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O4S/c1-15-3-9-18(10-4-15)26(23,24)21-13-11-20(12-14-21)19(22)16-5-7-17(25-2)8-6-16/h3-10H,11-14H2,1-2H3

InChI Key

ZSKJEJJMTCBSRW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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